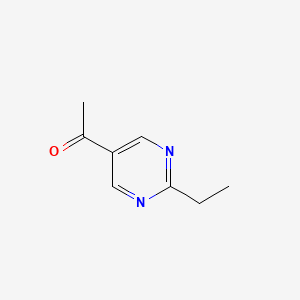
1-(2-Ethylpyrimidin-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Ethylpyrimidin-5-yl)ethanone” is a chemical compound with the CAS Number: 1511328-20-3 . It has a linear formula of C8H10N2O . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “1-(2-Ethylpyrimidin-5-yl)ethanone” is represented by the InChI code: 1S/C8H10N2O/c1-3-8-9-4-7(5-10-8)6(2)11/h4-5H,3H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-(2-Ethylpyrimidin-5-yl)ethanone” is a solid at room temperature . It has a molecular weight of 150.18 .Wissenschaftliche Forschungsanwendungen
Improvement in Learning and Memory
Compounds structurally related to 1-(2-Ethylpyrimidin-5-yl)ethanone have been investigated for their potential to improve learning and memory. For example, certain acetic ether derivatives have been studied for their effects on reconstructing dysfunction of learning and memory in mice, showing promising results in enhancing cognitive functions (Zhang Hong-ying, 2012).
Catalytic Behavior in Chemical Synthesis
Another area of application involves the use of pyrimidinyl and ethanone-based compounds in catalysis. For instance, iron and cobalt dichloride complexes bearing quinoxalinyl-iminopyridines, similar in structure, have shown catalytic activity towards ethylene reactivity, suggesting potential for industrial applications in polymerization and oligomerization processes (Wen‐Hua Sun et al., 2007).
Antimicrobial Activity
Compounds bearing a core structure similar to 1-(2-Ethylpyrimidin-5-yl)ethanone have been synthesized and evaluated for their antimicrobial properties. For example, derivatives synthesized from chloronaphthalen-1-ol showed excellent antimicrobial activities, highlighting the potential for developing new antimicrobial agents (V.M. Sherekar -, N.S. Padole -, K.P. Kakade -, 2022).
Synthesis of Heterocyclic Compounds
The synthetic flexibility of ethanone and pyrimidine derivatives allows for the preparation of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. Research has shown that such compounds can be used to synthesize highly functionalized heterocycles, which may find applications in drug development and materials engineering (J. V. Eynde et al., 2001).
Corrosion Inhibition
Cadmium(II) Schiff base complexes, synthesized using ligands that share functional groups with 1-(2-Ethylpyrimidin-5-yl)ethanone, have demonstrated corrosion inhibition properties on mild steel. This suggests potential applications in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components in various industries (Mriganka Das et al., 2017).
Safety and Hazards
The safety information for “1-(2-Ethylpyrimidin-5-yl)ethanone” indicates that it may be harmful if swallowed and may cause skin and eye irritation . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
1-(2-ethylpyrimidin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-3-8-9-4-7(5-10-8)6(2)11/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEKUSNITMXKIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylpyrimidin-5-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

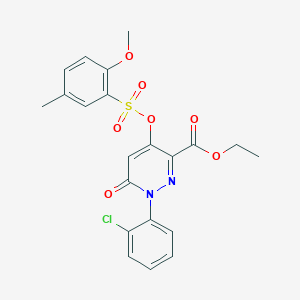

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B2985001.png)
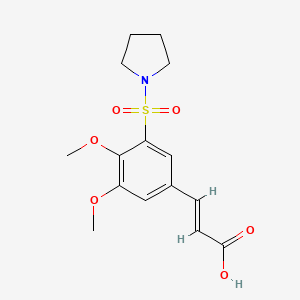
![5-[(E)-2-(2-fluorophenyl)diazenyl]-2-sulfanyl-4,6-pyrimidinediol](/img/structure/B2985004.png)
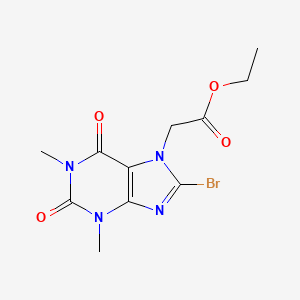

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B2985009.png)
![2-[2-(4-Methoxyphenyl)-1-pyrrolidinyl]acetamide](/img/structure/B2985010.png)
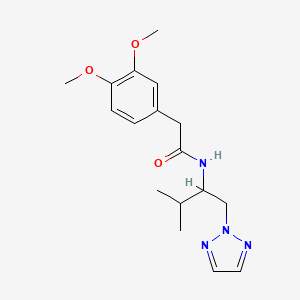
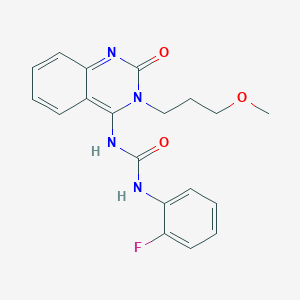
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2985014.png)
![2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2985015.png)
